Tiamulin Fumarate

描述

Tiamulin hydrogen fumarate (CAS: 55297-96-6) is a semi-synthetic derivative of the diterpene antibiotic pleuromutilin, originally isolated from the fungus Clitopilus scyphoides . Discovered in the 1950s, it is widely used in veterinary medicine to treat bacterial infections in swine and poultry, including Mycoplasma hyopneumoniae, Actinobacillus pleuropneumoniae, and Streptococcus agalactiae . Its mechanism of action involves binding to the 50S ribosomal subunit, inhibiting microbial protein synthesis by preventing tRNA positioning during peptide transfer .

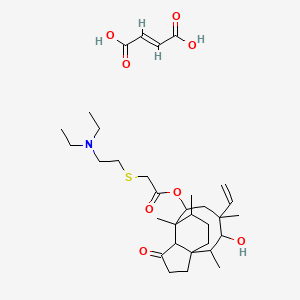

Chemical Structure: Tiamulin hydrogen fumarate features a pleuromutilin backbone modified with a diethylaminoethylthioacetyl side chain, enhancing hydrophobicity, and a hemi-fumarate salt improving water solubility (Figure 1) . Its molecular formula is C₃₂H₅₁NO₈S, with a molecular weight of 609.82 .

准备方法

替米考星富马酸盐通过半合成方法合成。第一步涉及伞菌属真菌 (Clitopilus scyphoides) 的发酵,以产生多黏菌素。接下来进行化学修饰,引入二乙氨基乙基硫代乙酰基部分,从而生成替米考星。 最后一步是形成富马酸盐,以增强其溶解度和稳定性 .

工业生产方法通常采用沸腾造粒法生产替米考星富马酸盐颗粒。 这种方法有助于实现高药物含量,并掩盖替米考星富马酸盐的辛辣气味,使其更适合动物食用 .

化学反应分析

替米考星富马酸盐会发生多种类型的化学反应,包括:

氧化和还原: 这些反应可以修饰多黏菌素结构上的官能团,可能改变其抗菌活性。

这些反应中常用的试剂包括用于水解的酸和碱、用于氧化的氧化剂以及用于还原的还原剂。 这些反应形成的主要产物通常是具有修饰官能团的多黏菌素衍生物 .

科学研究应用

Tiamulin fumarate is a semi-synthetic diterpenoid antibiotic primarily used in veterinary medicine . It is derived from pleuromutilin, which is obtained through the fermentation of Pleurotus species, a higher fungi basidiomycete . this compound is known for its effectiveness against various Gram-positive bacteria and mycoplasma, making it a valuable treatment for respiratory and intestinal infections in livestock .

Applications in Veterinary Medicine

This compound is widely used to treat and prevent several diseases in swine and poultry. Key applications include:

- Swine Diseases: Tiamulin is effective against swine dysentery, bacterial pneumonia, and porcine proliferative enteropathies (PPE/ileitis) caused by Lawsonia intracellularis . Clinical studies have confirmed that tiamulin hydrogen fumarate, when administered at 35 to 50 grams per ton of feed, effectively controls the effects of Lawsonia intracellularis infection .

- Poultry Diseases: It is also used for treating chronic respiratory diseases in chickens .

Porcine Proliferative Enteropathies (PPE/Ileitis) Treatment

PPE, also known as ileitis, is a common intestinal infectious disease in pigs, characterized by adenomatous hyperplasia of immature intestinal cells in the ileum and colon crypts . this compound is effective in managing this condition by targeting Lawsonia intracellularis, the causative agent .

Clinical Study Example: A clinical field study evaluated the effectiveness of tiamulin hydrogen fumarate in controlling Lawsonia intracellularis infections in growing pigs. The study found that tiamulin hydrogen fumarate at 35 grams per ton effectively controlled PPE/ileitis .

Alternative Administration Methods

Nebulization of this compound has been explored as an alternative administration method for treating respiratory infections in goats . A study involving goats naturally infected with contagious caprine pleuropneumonia (CCPP) showed that nebulized this compound had marginally superior therapeutic effects compared to intramuscular injection. Nebulization also promoted better growth in goats and provided a preventive effect for other goats in the same group .

Enteric-Coated Pellets

To improve the efficacy and delivery of this compound, pharmaceutical research has focused on developing enteric-coated pellets . These pellets are designed to prevent the drug from being absorbed in the stomach and ensure that it is released in the intestines, where it can act directly on the affected tissues .

Advantages of Enteric-Coated Pellets:

- Targeted Drug Release: The enteric coating ensures that the drug is released in the intestines, maximizing its effect on intestinal pathogens like Lawsonia intracellularis .

- Improved Solubility: Preparing this compound with polyethylene glycol (PEG6000) into a solid dispersion improves the drug's solubility .

- Prolonged Half-Life: Enteric-coated pellets prolong the half-life of this compound, extending the duration of effective blood concentration and reducing the frequency of administration .

Counteracting Tiamulin Toxicity

Recent research indicates that cannabidiol (CBD) may offer protective effects against tiamulin-induced cytotoxicity in human cells . This suggests a potential application of CBD in mitigating the adverse effects associated with tiamulin treatment.

Residue Analysis

Tiamulin's residue levels in animal tissues are monitored to ensure food safety. High-performance liquid chromatography (HPLC) methods are used to quantify tiamulin concentrations in plasma and tissues .

Method Validation: A study developed and validated an HPLC method for quantifying tiamulin in Nile tilapia . The method demonstrated high accuracy and repeatability, with recovery rates between 96.33% and 114.06% . The limits of detection (LOD) and quantification (LOQ) were 0.1 μg/L and 0.5 μg/L, respectively .

Considerations

While this compound is effective, it is essential to consider the following:

- Withdrawal Period: Tiamulin has a short withdrawal period in poultry and swine .

- Potential Toxicity: Research indicates that tiamulin can exhibit cytotoxicity, and studies are exploring ways to mitigate these effects .

- Interlaboratory Validation: Ensuring the reliability of analytical methods for tiamulin detection requires interlaboratory validation studies . These studies help confirm the accuracy and precision of tiamulin measurements across different laboratories .

作用机制

替米考星富马酸盐的作用机制涉及抑制微生物蛋白合成。替米考星与核糖体肽基转移酶中心结合,阻止转移 RNA 的正确定位以及随后蛋白质的产生。 这种作用有效地抑制了细菌和支原体的生长 .

相似化合物的比较

Comparison with Structurally Similar Compounds

Valnemulin Hydrochloride

Valnemulin HCl, another pleuromutilin derivative, shares structural similarities with tiamulin but differs in its side chain. While tiamulin has a diethylaminoethylthioacetyl group, valnemulin contains a hydroxyacetyl moiety, resulting in distinct pharmacokinetic properties .

Pleuromutilin (Parent Compound)

Pleuromutilin, the natural precursor, lacks the synthetic modifications of tiamulin. While effective against Gram-positive bacteria, its unmodified structure limits bioavailability and potency compared to semi-synthetic derivatives .

Pharmacokinetic and Efficacy Comparison

Antimicrobial Activity

Tiamulin demonstrates potent activity against key pathogens in veterinary medicine:

- Swine : 95% cure rate for Mycoplasma hyopneumoniae at 60 mg/L dosage .

- Aquaculture : Minimum bactericidal concentration (MBC) of 10.95 µg/mL against Renibacterium salmoninarum .

In contrast, valnemulin shows higher efficacy in swine dysentery but requires careful dosing to avoid resistance .

Solubility and Formulation Challenges

Tiamulin’s solubility varies significantly with solvent and temperature, impacting formulation:

| Solvent | Solubility (288.2–318.2 K) |

|---|---|

| Acetone | 0.12–0.45 mg/g |

| Ethyl Acetate | 0.08–0.32 mg/g |

| Water | 1.0 g/100 mL (pH-dependent) |

This contrasts with pleuromutilin, which has negligible water solubility, necessitating synthetic modifications for clinical use .

Manufacturing and Market Considerations

- Market Growth: The global tiamulin market is projected to grow at a CAGR of 7.62% (2023–2029), driven by demand in emerging economies . Key competitors include Zoetis and Merck Animal Health .

生物活性

Tiamulin fumarate is a pleuromutilin antibiotic primarily used in veterinary medicine to treat infections caused by various bacterial pathogens, particularly in livestock. Its efficacy against anaerobic bacteria and Mycoplasma species makes it a valuable therapeutic agent in managing respiratory diseases in animals. This article explores the biological activity of this compound, focusing on its pharmacokinetics, efficacy against specific pathogens, and residual effects in animal tissues.

Tiamulin exerts its antibacterial effects by inhibiting protein synthesis in bacteria. It binds to the 50S ribosomal subunit, interfering with the peptidyl transferase activity crucial for protein synthesis. This mechanism is particularly effective against anaerobic bacteria and certain fastidious organisms.

Efficacy Against Pathogens

Tiamulin has shown significant activity against various pathogens, including:

- Mycoplasma spp. : Particularly effective against Mycoplasma gallisepticum, a common respiratory pathogen in poultry .

- Anaerobic Bacteria : Exhibits low minimum inhibitory concentrations (MICs), often ≤1 µg/ml, demonstrating strong efficacy against anaerobic species .

- Staphylococci : Demonstrated susceptibility with MICs ≤4 µg/ml for most strains .

Pharmacokinetics

The pharmacokinetic profile of this compound reveals important insights into its absorption, distribution, metabolism, and excretion. Studies indicate:

- Bioavailability : High bioavailability when administered orally.

- Tissue Distribution : Concentration peaks in liver and muscle tissues post-administration.

- Half-Life : The elimination half-life varies depending on dosage and administration route but typically ranges from 8 to 12 hours in various species .

Residue Studies

The presence of tiamulin residues in animal tissues is a critical concern for food safety. Research has quantified residue levels following treatment regimens:

| Species | Dose (µg/kg BW/day) | Tissue | Residue Concentration (µg/kg) |

|---|---|---|---|

| Pigs | 12,000 | Liver | 15,500 |

| Broilers | 20,000 | Muscle | 2,200 |

| Turkeys | 20,000 | Skin/Fat | 1,400 |

These findings highlight the importance of monitoring tissue residues to ensure consumer safety post-treatment .

Efficacy Study in Broilers

A study evaluated the efficacy of tiamulin alone and in combination with chlortetracycline against Mycoplasma gallisepticum infection in broilers. The results demonstrated that:

- Treatment with tiamulin at 10 mg/kg BW significantly reduced clinical signs and improved weight gain compared to untreated controls.

- Combination therapy yielded further improvements in respiratory health and reduced mortality rates among infected birds .

Residue Depletion Study

Another study investigated the depletion of tiamulin residues from Nile tilapia tissues after a five-day treatment at varying water temperatures. Key findings included:

常见问题

Basic Research Questions

Q. What standardized chromatographic methods are recommended for quantifying Tiamulin Fumarate purity in pharmaceutical research?

The United States Pharmacopeia (USP) specifies a reversed-phase HPLC method using a C18 column (5 µm packing, 4.6 mm × 25 cm) with a mobile phase of methanol, ammonium carbonate buffer, and acetonitrile (49:28:23). Detection is performed at 212 nm, with a flow rate of 1.2 mL/min and column temperature maintained at 30°C ± 3°C. System suitability requires a resolution ≥2.0 between this compound and its related compound A, column efficiency ≥14,000 theoretical plates, and tailing factor ≤2.0 .

Q. How are residual solvents like acetone and ethyl acetate controlled during this compound synthesis?

Gas chromatography (GC) with a flame-ionization detector and a G16-phase capillary column is used. The method requires a split ratio of 50:1, helium carrier gas (1.07 mL/min), and column temperature at 75°C. Residual solvent limits are ≤0.5% for acetone, ethyl acetate, and isobutyl acetate individually, with a cumulative limit of ≤0.5% .

Q. What are the critical parameters for ensuring this compound’s chemical stability in formulation studies?

Key parameters include:

- pH : 3.1–4.1 in aqueous solution to prevent hydrolysis .

- Light sensitivity : Storage in tight, light-resistant containers to avoid photodegradation .

- Moisture control : Loss on drying must be ≤0.5% to minimize hygroscopic degradation .

Advanced Research Questions

Q. How can researchers resolve discrepancies in impurity limits for this compound across pharmacopeial standards?

The USP proposed raising the total impurity limit from 2.0% to 3.0% in 2006 due to improved detection of low-level degradants like 11-ketoderivative and 8-dimethylderivative. Researchers should cross-validate methods using impurity reference standards (e.g., Tiamulin Hydrogen Fumarate Imp.E and Imp.T) and ensure alignment with updated system suitability criteria (e.g., resolution ≥2.0 between critical pairs) .

Q. What experimental strategies mitigate methanol solvate formation during this compound crystallization?

Methanol solvate (THFMS) formation can be minimized by:

- Solvent selection : Using methanol-ethyl acetate binary mixtures with ≥30% ethyl acetate to reduce methanol’s solvating power.

- Nucleation control : Adjusting supersaturation ratios to favor anhydrous crystal growth over solvated forms.

- In situ monitoring : Employing PAT (Process Analytical Technology) tools like Raman spectroscopy to detect early-stage solvate nucleation .

Q. How should researchers address contradictions in fumarate content assays between titration and HPLC methods?

Titration (0.1 N NaOH, potentiometric endpoint) quantifies free fumarate (18.6–19.4%), while HPLC measures intact this compound (98.0–102.0%). Discrepancies arise if degradation occurs during sample preparation. Mitigation strategies include:

- Validating sample stability under extraction conditions (e.g., avoiding high-temperature sonication).

- Cross-referencing with ion-pair chromatography to detect fumarate dissociation products .

Q. What methodological considerations are critical for detecting low-abundance pleuromutilin derivatives in stability studies?

Use gradient HPLC with a mobile phase buffered at pH 6.5–7.0 to resolve pleuromutilin (relative retention time ~0.25) from this compound. Limit detection to ≤0.1% using mass spectrometry (e.g., LC-QTOF) for structural confirmation. Accelerated stability studies (40°C/75% RH for 6 months) can model long-term degradation pathways .

Q. Methodological Guidance

Q. How to design a robust forced degradation study for this compound?

- Acidic/alkaline hydrolysis : Reflux at 80°C for 24 hours in 0.1 M HCl/NaOH.

- Oxidative stress : Treat with 3% H₂O₂ at room temperature for 48 hours.

- Photolysis : Expose to 1.2 million lux-hours of visible light and 200 W·h/m² UV.

Analyze degradation products using orthogonal methods (HPLC, GC-MS) and correlate with impurity reference standards .

Q. What statistical approaches validate this compound assay precision in multi-laboratory studies?

Follow ISO 5725-2 guidelines:

属性

CAS 编号 |

55297-96-6 |

|---|---|

分子式 |

C32H51NO8S |

分子量 |

609.8 g/mol |

IUPAC 名称 |

but-2-enedioic acid;[(1S,4S,7R)-4-ethenyl-3-hydroxy-2,4,7,14-tetramethyl-9-oxo-6-tricyclo[5.4.3.01,8]tetradecanyl] 2-[2-(diethylamino)ethylsulfanyl]acetate |

InChI |

InChI=1S/C28H47NO4S.C4H4O4/c1-8-26(6)17-22(33-23(31)18-34-16-15-29(9-2)10-3)27(7)19(4)11-13-28(20(5)25(26)32)14-12-21(30)24(27)28;5-3(6)1-2-4(7)8/h8,19-20,22,24-25,32H,1,9-18H2,2-7H3;1-2H,(H,5,6)(H,7,8)/t19?,20?,22?,24?,25?,26-,27+,28+;/m1./s1 |

InChI 键 |

YXQXDXAHCSEVSD-HHERQYPASA-N |

SMILES |

CCN(CC)CCSCC(=O)OC1CC(C(C(C23CCC(C1(C2C(=O)CC3)C)C)C)O)(C)C=C.C(=CC(=O)O)C(=O)O |

手性 SMILES |

CCN(CC)CCSCC(=O)OC1C[C@@](C(C([C@@]23CCC([C@@]1(C2C(=O)CC3)C)C)C)O)(C)C=C.C(=CC(=O)O)C(=O)O |

规范 SMILES |

CCN(CC)CCSCC(=O)OC1CC(C(C(C23CCC(C1(C2C(=O)CC3)C)C)C)O)(C)C=C.C(=CC(=O)O)C(=O)O |

外观 |

Solid powder |

Key on ui other cas no. |

55297-96-6 |

Pictograms |

Irritant |

纯度 |

>98% (or refer to the Certificate of Analysis) |

相关CAS编号 |

62859-27-2 |

保质期 |

>3 years if stored properly |

溶解度 |

Soluble in DMSO |

储存 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同义词 |

2-(diethylaminoethyl)thioacetoxymutilin 81723 HFU Dynamutilin tiamulin tiamulin fumarate tiamulin fumarate (1:1), (3aS-(3aalpha,4beta,5alpha,6alpha,8beta,9alpha,9abeta,10S*))-isomer tiamulin hydrochloride tiamutin |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。